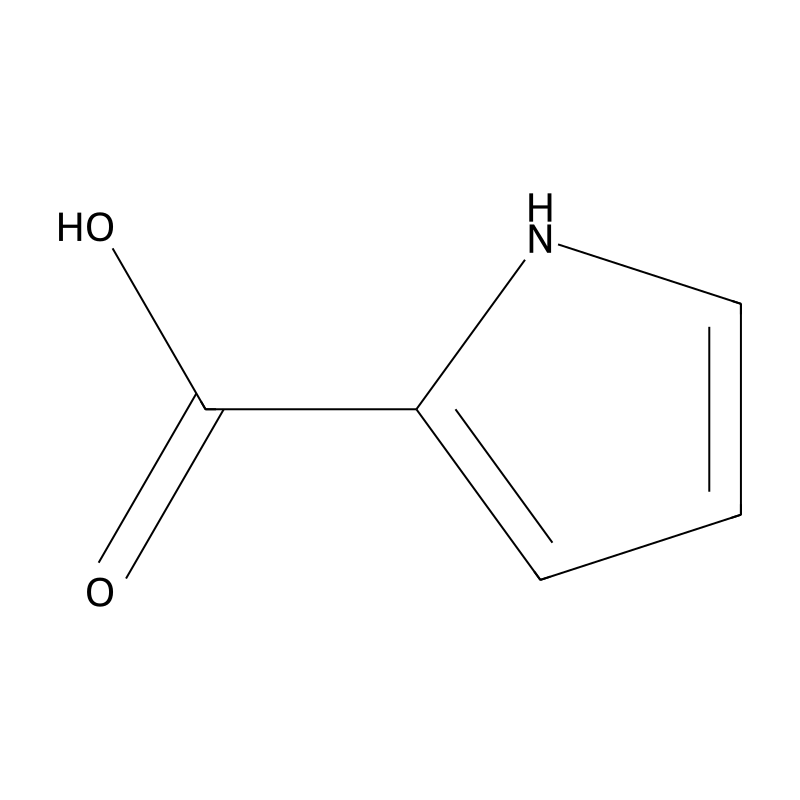Pyrrole-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Antibacterial properties:
- Biofilm Inhibition: Studies suggest PCA can inhibit the formation of biofilms by the bacteria Listeria monocytogenes, a common foodborne pathogen. This finding holds promise for developing new strategies to prevent food contamination [].
Natural Product Research:
- Natural Occurrence: PCA is found in various organisms, including the marine bacterium Pelomonas puraquae and the plant Brachystemma calycinum. Studying its natural role in these organisms can provide insights into their biological processes [, ].
Synthetic Chemistry:
- Building Block Potential: Due to its unique chemical structure, PCA can potentially serve as a building block for the synthesis of more complex molecules with various functionalities, opening doors for the development of novel materials and drugs [].
Important Note:
- Limited Research: It is important to acknowledge that research on the applications of PCA is still in its early stages. More studies are needed to fully understand its potential and limitations in various scientific fields.
Pyrrole-2-carboxylic acid is an organic compound characterized by the molecular formula C₅H₅NO₂. It is classified as a monocarboxylic acid of pyrrole, featuring a carboxyl group attached to the second carbon of the pyrrole ring. This compound appears as a white solid and has been identified as a degradation product of various biological substances, including amino acids like proline. Pyrrole-2-carboxylic acid can be synthesized through several methods, including the carboxylation of pyrrole and the dehydrogenation of proline .
Research on the specific mechanism of action of PCA in biological systems is ongoing. Its role as a metabolite and potential involvement in cellular processes are being explored []. Studies suggest PCA might play a part in collagen degradation and certain neurological disorders []. However, more research is required to fully understand its biological functions.
- Carboxylation: Pyrrole can be converted into pyrrole-2-carboxylic acid through carboxylation processes, often utilizing carbon dioxide under specific conditions.
- Decarboxylation: Under certain conditions, pyrrole-2-carboxylic acid can lose carbon dioxide to form pyrrole.
- Esterification: The compound can react with alcohols to form esters, which are useful in various applications .
Additionally, it has been noted that pyrrole-2-carboxylic acid acts as a ligand in coordination chemistry, particularly in copper-catalyzed reactions .
Pyrrole-2-carboxylic acid exhibits significant biological activity. It has been identified in mammalian systems as a product of the oxidation of D-hydroxyproline, implicating its role in amino acid metabolism. Its presence has been observed in urine following the administration of D-hydroxyproline, indicating its metabolic pathway and potential implications in disorders like type II hyperprolinemia . Furthermore, studies suggest that it may have neuroprotective effects and could be involved in various biochemical pathways related to neurotransmitter regulation.
Several synthesis methods for pyrrole-2-carboxylic acid have been documented:
- Carboxylation of Pyrrole: This method involves the addition of carbon dioxide to pyrrole under specific conditions, often utilizing supercritical carbon dioxide for enhanced yields .
- Dehydrogenation of Proline: Pyrrole-2-carboxylic acid can also be derived from proline through oxidative dehydrogenation processes .
- Chemical Synthesis from Biomass: Recent studies have explored synthesizing pyrrole-2-carboxylic acid from cellulose and chitin, indicating its potential for sustainable production methods .
Pyrrole-2-carboxylic acid finds applications across various fields:
- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects and as intermediates in drug synthesis.
- Agriculture: It may be used in developing agrochemicals due to its biological activity.
- Materials Science: Pyrrole derivatives are studied for their conductive properties and potential use in organic electronics .
Research has indicated that pyrrole-2-carboxylic acid interacts with various biological systems and enzymes. Notably, it has been shown to act as a substrate for D-amino acid oxidase, leading to its metabolic conversion and urinary excretion patterns observed in specific metabolic disorders . Additionally, studies on its ligand properties reveal interactions with metal ions, enhancing catalytic processes in organic synthesis .
Pyrrole-2-carboxylic acid shares structural similarities with several other compounds within the pyrrole family and carboxylic acids. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyrrole | C₄H₄N | Basic structure without carboxyl group |
| 3-Pyridinecarboxylic Acid | C₆H₅NO₂ | Contains a nitrogen atom in a different ring structure |
| 4-Pyridinecarboxylic Acid | C₆H₅NO₂ | Similar to 3-pyridinecarboxylic but with different position |
| Proline | C₅H₉NO₂ | An amino acid precursor to pyrrole-2-carboxylic acid |
Pyrrole-2-carboxylic acid is unique due to its specific placement of the carboxyl group at the second position on the pyrrole ring, influencing its reactivity and biological activity compared to other similar compounds.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
0.85
Appearance
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant








